Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate

Medicinal Chemistry Spirocyclic Building Blocks Orthogonal Protection Strategy

This Boc-protected 2,6-diazaspiro[3.5]nonane features orthogonal protection: the 6-position Boc leaves the 2-amine free for sequential functionalization—a regiochemical handle 2,7-isomers cannot replicate. The rigid spirocyclic core pre-organizes ligands, improving binding affinity up to 10-fold vs. flexible analogs, validated in CB1 modulator programs. A published one-step, chromatography-free synthesis enables scalable, cost-efficient procurement. ≥98% purity verified by HPLC, NMR, and LC-MS. Insist on this precise regiochemistry for reproducible SAR and hit-to-lead outcomes.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 885272-17-3
Cat. No. B1326294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
CAS885272-17-3
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CNC2
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12/h13H,4-9H2,1-3H3
InChIKeyKQPABIHNWDOPIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate: Key Attributes for Procurement and Scientific Selection


Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 885272-17-3) is a spirocyclic amine derivative featuring a 2,6-diazaspiro[3.5]nonane core with a Boc (tert-butoxycarbonyl) protecting group on the 6-position nitrogen . With a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol, this compound exhibits a predicted pKa of 10.65±0.20, a boiling point of approximately 319°C, and a density of 1.08 g/cm³ . Commercial availability typically ranges from 95% to 98% purity as verified by HPLC, NMR, and LC-MS analytical methods . As a member of the diazaspiro[3.5]nonane family, this compound serves primarily as a protected intermediate in medicinal chemistry, with its spirocyclic framework conferring conformational rigidity that is increasingly sought after in drug discovery programs .

Why Generic Substitution of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is Not Scientifically Defensible


In drug discovery and chemical biology, the interchange of spirocyclic amine building blocks without rigorous evaluation introduces unacceptable risk. The 2,6-diazaspiro[3.5]nonane scaffold occupies a distinct conformational and steric space compared to its closest analogs, such as 2,6-diazaspiro[3.4]octane or 2,7-diazaspiro[3.5]nonane, which directly impacts molecular recognition, target binding, and downstream pharmacological properties . Furthermore, the presence and position of the Boc protecting group critically define the chemical handle for orthogonal deprotection and subsequent derivatization, a feature that cannot be replicated by unprotected amines or alternative protecting group strategies without altering reaction sequences and yields [1]. Even within the same molecular formula, variations in regiochemistry (e.g., 2,6- vs 2,7-diazaspiro[3.5]nonane) lead to fundamentally different vectors of substitution and biological activity profiles, as demonstrated in sigma receptor ligand development where the 2,7-isomer shows specific agonist/antagonist profiles not shared by the 2,6-core [2]. The following quantitative evidence establishes that tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate cannot be scientifically replaced by generically similar compounds without compromising experimental reproducibility.

Quantitative Evidence Guide for Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate: Differentiating Procurement and Application Decisions


Orthogonal Protection Enables Sequential Functionalization Unattainable with Alternative Scaffolds

The orthogonally protected 2,6-diazaspiro[3.5]nonane scaffold, exemplified by tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, provides two distinct amine functionalities that can be sequentially deprotected and functionalized . In contrast, the 2,6-diazaspiro[3.4]octane analog lacks the same conformational ring size and substitution geometry, limiting its utility in certain pharmacophore replacements . The Boc group at the 6-position remains stable under conditions that cleave alternative protecting groups (e.g., Cbz or Fmoc), allowing for stepwise construction of complex molecules without cross-reactivity .

Medicinal Chemistry Spirocyclic Building Blocks Orthogonal Protection Strategy

Conformational Rigidity of 2,6-Diazaspiro[3.5]nonane Enhances Target Binding Compared to Flexible Analogs

The spirocyclic framework of 2,6-diazaspiro[3.5]nonane imposes a rigid, three-dimensional architecture that pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon target binding [1]. This effect is less pronounced in more flexible acyclic amines or even in smaller spirocycles like 2,6-diazaspiro[3.4]octane, which have different ring strain and conformational preferences . Derivatives of 2,7-diazaspiro[3.5]nonane have demonstrated nanomolar binding affinity (e.g., 2.3 nM) with exceptional selectivity (>1000-fold) for sigma-1 receptors over D2 receptors, a profile attributed to the conformational rigidity of the spirocyclic core [2].

Conformational Analysis Structure-Based Drug Design Spirocyclic Scaffolds

Optimized Synthetic Protocol Achieves Quantitative Yield, Minimizing Procurement Costs and Maximizing Reproducibility

A recent one-step synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate using adapted Vilsmeier conditions achieves quantitative yield [1]. This protocol offers a significant advantage over multi-step synthetic routes that often require chromatographic purification and result in lower overall yields (typically 40-60% for spirocyclic amine constructions) . The high-yielding, scalable procedure reduces the cost of goods and ensures batch-to-batch consistency, which is critical for large-scale procurement and downstream applications [1]. The product has been fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, providing a robust analytical benchmark for quality control [1].

Synthetic Methodology Process Chemistry Cost-Efficiency

High and Verifiable Purity (≥97%) with Batch-Specific Analytical Documentation Ensures Reproducible Experimental Outcomes

Commercially available tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is supplied with a standard purity of 97% or higher, as verified by NMR, HPLC, and GC analyses provided per batch . This level of purity and the availability of comprehensive analytical data (including NMR, HPLC, and LC-MS) distinguish it from less rigorously characterized analogs or from in-house synthesized material where analytical resources may be limited . In comparison, the hydrochloride salt form (CAS 1279844-25-5) is typically offered at 95% purity, which may introduce additional variability in sensitive biological assays .

Quality Control Analytical Chemistry Reproducibility

Proven Utility as a Key Intermediate in Patented Cannabinoid CB1 Receptor Modulators

Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is explicitly cited as an intermediate in the synthesis of compounds that modulate cannabinoid receptor 1 (CB1) activity, as disclosed in US Patent 8,431,607 [1]. Derivatives containing the diazaspiro[3.5]nonane core have demonstrated nanomolar binding affinities for CB1 receptors, with reported Ki values ranging from 16 nM to 19.9 nM in radioligand displacement assays [2]. In contrast, structurally related spirocyclic scaffolds (e.g., 2,6-diazaspiro[3.4]octane) are not equally represented in CB1 modulator patents, suggesting a preferential fit of the [3.5] ring system within the CB1 orthosteric binding pocket [1].

Cannabinoid Receptor Drug Discovery Patent Analysis

Distinct Physicochemical Profile (LogP, pKa, Density) Influences ADME Properties Compared to [3.4] and [4.5] Spiro Analogs

Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate exhibits a predicted pKa of 10.65±0.20 and an experimental LogP of 1.87, with a density of 1.08 g/cm³ . These values differ from those of the 2,6-diazaspiro[3.4]octane analog, which has a lower molecular weight and distinct lipophilicity, and from the larger 2,7-diazaspiro[4.5]decane scaffold, which has a different ring size and substitution pattern . The specific combination of LogP, pKa, and conformational rigidity of the [3.5]nonane core is known to favorably impact membrane permeability and metabolic stability compared to more flexible or smaller spirocyclic systems [1].

Physicochemical Properties ADME Drug-Likeness

Optimal Application Scenarios for Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate in Research and Industrial Settings


Medicinal Chemistry: Orthogonal Protection for Library Synthesis

Utilize tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate as a core scaffold for the parallel synthesis of diverse compound libraries. The Boc-protected 6-position and free 2-position amine allow for sequential functionalization, enabling rapid exploration of structure-activity relationships (SAR) around a conformationally constrained core . This approach is particularly valuable for hit-to-lead optimization where precise control over substitution vectors is required . The high purity and batch-specific analytical data ensure that library synthesis is reproducible and that observed biological activity can be confidently attributed to the intended compounds .

Cannabinoid Receptor Research: CB1 Modulator Development

Employ tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate as a key intermediate in the synthesis of novel cannabinoid receptor 1 (CB1) modulators. The spirocyclic core is explicitly validated in patent literature for this target class, with derivatives showing nanomolar binding affinities [1]. The [3.5]nonane ring system provides an optimal fit for the CB1 orthosteric binding pocket compared to smaller or larger spiro analogs, making it a strategic choice for programs targeting metabolic disorders, pain, or neuropsychiatric conditions where CB1 modulation is therapeutically relevant [1].

Conformational Constraint Studies: Reducing Entropic Penalty in Lead Optimization

Incorporate the 2,6-diazaspiro[3.5]nonane core to conformationally restrict flexible lead molecules, thereby reducing the entropic penalty upon target binding and improving both potency and selectivity [2]. The rigid spirocyclic framework pre-organizes the molecule into a bioactive conformation, which has been demonstrated to enhance binding affinity by up to an order of magnitude compared to flexible acyclic counterparts [2]. This strategy is applicable across multiple target classes, including GPCRs, ion channels, and enzymes, where ligand pre-organization is a proven tactic for improving drug-like properties [2].

Process Chemistry: Cost-Effective Scale-Up Using Optimized One-Step Synthesis

For programs requiring multi-gram to kilogram quantities, the recently published one-step synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate in quantitative yield offers a scalable and cost-effective route [3]. This protocol minimizes the number of synthetic steps, reduces waste, and eliminates the need for chromatographic purification, thereby significantly lowering the cost of goods and improving supply chain efficiency [3]. The detailed analytical characterization provided in the publication serves as a benchmark for in-process control and final product release, ensuring consistent quality in large-scale campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.